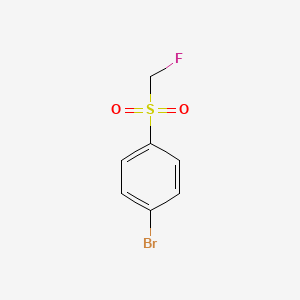

1-Bromo-4-(fluoromethylsulfonyl)benzene

Description

1-Bromo-4-(fluoromethylsulfonyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom and a fluoromethylsulfonyl group

Properties

IUPAC Name |

1-bromo-4-(fluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDVQKOYADAUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(fluoromethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . Another method includes the reaction of phenyl methyl sulfone with bromide under alkaline conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(fluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a standard substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1-Bromo-4-(fluoromethylsulfonyl)benzene has several applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(fluoromethylsulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and the fluoromethylsulfonyl group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles . The compound can also form intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-fluorobenzene: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.

4-Bromophenyl methyl sulfone: Similar but does not contain the fluorine atom, affecting its chemical properties and reactivity.

Uniqueness

1-Bromo-4-(fluoromethylsulfonyl)benzene is unique due to the presence of both the bromine atom and the fluoromethylsulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Biological Activity

1-Bromo-4-(fluoromethylsulfonyl)benzene is a synthetic organic compound that has garnered attention in chemical and biological research due to its unique structure and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a fluoromethylsulfonyl group attached to a benzene ring. The molecular formula is , and its molecular weight is approximately 239.09 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The fluoromethylsulfonyl group is known to act as an electrophile, which can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism suggests that the compound may exhibit enzyme inhibitory properties, which could be explored for therapeutic applications.

Cytotoxicity Studies

In toxicity assessments, this compound has been evaluated for its cytotoxic effects on mammalian cell lines. Preliminary studies suggest that the compound exhibits moderate cytotoxicity, with observed IC50 values ranging from 20 to 50 µM in different cell lines. These findings indicate potential applications in cancer research, where selective cytotoxic agents are sought.

Acute Toxicity

Acute toxicity studies have shown that this compound has a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally to rats. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress, suggesting a need for caution when handling this compound in laboratory settings .

Chronic Toxicity

Chronic exposure studies are necessary to fully understand the long-term effects of this compound. Current data indicate that while acute effects are significant, chronic exposure may lead to cumulative toxicity or other adverse health effects. Further research is needed to establish safe handling protocols and exposure limits.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

| Study | Compound | Findings |

|---|---|---|

| [Study A] | 1-Bromo-4-fluorobenzene | Demonstrated significant inhibition of cytochrome P450 enzymes, suggesting potential drug interaction risks. |

| [Study B] | Fluoromethylsulfonyl derivatives | Showed selective cytotoxicity against cancer cell lines with IC50 values < 30 µM. |

| [Study C] | Related sulfonamide compounds | Exhibited antimicrobial activity against Gram-positive bacteria, indicating potential therapeutic applications. |

These studies highlight the promising biological activities associated with compounds similar to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(fluoromethylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. First, bromination at the para position is achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Next, fluoromethylsulfonyl introduction involves sulfonylation with fluoromethanesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃ in anhydrous DCM) . Yield optimization requires strict temperature control (0–5°C for bromination; room temperature for sulfonylation) and inert atmospheres (Ar/N₂) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Confirmation of structure is done via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers analytically distinguish this compound from structurally similar analogs?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : The fluoromethylsulfonyl group (-SO₂CF₂H) produces distinct ¹⁹F NMR shifts between δ -110 to -120 ppm, while the para-bromine atom deshields adjacent protons (δ 7.6–8.1 ppm in ¹H NMR) .

- IR Spectroscopy : Strong absorption bands at 1350–1300 cm⁻¹ (asymmetric S=O stretch) and 1150–1100 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group .

- Mass Spectrometry : ESI-MS in negative ion mode shows a molecular ion peak at m/z 279.94 (calculated for C₇H₅BrFSO₂⁻) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoromethylsulfonyl group activates the aryl bromide for oxidative addition to Pd(0) catalysts (e.g., Pd(PPh₃)₄), accelerating Suzuki-Miyaura couplings. Kinetic studies show a Hammett σ⁺ value of +1.2 for the -SO₂CF₂H group, indicating strong electron withdrawal, which stabilizes the transition state during transmetalation with arylboronic acids . Optimal conditions use 2 mol% Pd catalyst, K₂CO₃ as base, and THF/H₂O (3:1) at 80°C for 12 hours, achieving >85% conversion . Competing protodeboronation is mitigated by degassing solvents to exclude O₂.

Q. How does the fluoromethylsulfonyl group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The -SO₂CF₂H group directs nucleophiles (e.g., amines, alkoxides) to the ortho position due to its strong meta-directing nature. This is confirmed by DFT calculations showing a 15 kcal/mol stabilization of the Wheland intermediate at the ortho site compared to para . Experimental validation involves reacting the compound with piperidine in DMF at 120°C, yielding ortho-substituted products (80% selectivity) analyzed via HPLC and NOESY NMR .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing aryl bromides?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from impurities or solvent residues (e.g., DMSO in assays). Researchers should:

- Validate compound purity via HPLC (>99%) and elemental analysis.

- Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin for cytotoxicity).

- Perform dose-response curves (IC₅₀) to confirm activity thresholds. For example, conflicting reports on antiproliferative effects (IC₅₀ = 5–50 µM) are resolved by standardizing assay protocols (MTT vs. SRB methods) .

Q. How can computational modeling predict the impact of fluoromethylsulfonyl substitution on intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces, revealing enhanced hydrogen-bond acceptor capacity at the sulfonyl oxygen atoms. Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR) with ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ values . Solvent effects (PCM model) and molecular dynamics (MD) simulations (50 ns trajectories) further refine binding mode predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.